2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(20)14-10-22-16(18-14)17-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSUMGTAWKAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-phenoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
This compound is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. This compound has the CAS No. 1176721-85-9.
This compound has several scientific research applications:
- Chemistry: It can be employed as a building block for synthesizing more complex molecules.
- Biology: It is investigated for its potential as an antimicrobial or antiviral agent.
- Medicine: It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Industry: It can be utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Mechanism of Action
The mechanism of action of 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The activity of thiazole-4-carboxylic acid derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Binding Affinity and Pharmacological Insights
- Phenoxyphenyl vs. Methylphenyl: The methylphenyl analog exhibits superior binding affinity (-7.1 kcal/mol), likely due to the smaller methyl group enabling deeper penetration into AgrA’s hydrophobic pocket . In contrast, the bulkier phenoxyphenyl group in the target compound may limit optimal positioning, explaining its moderate activity.
- Ethoxy vs. Phenoxy: Ethoxy-substituted analogs (e.g., ) are structurally simpler but lack data on binding efficacy. The ethoxy group’s reduced size might enhance solubility but diminish target engagement compared to phenoxy .
Key Research Findings
- AgrA Inhibition: The target compound’s moderate activity aligns with its role as a scaffold for further optimization. Studies suggest that introducing smaller substituents (e.g., methyl) improves binding, while bulkier groups (e.g., phenoxy) may hinder it .
- Synthetic Accessibility : Derivatives like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid are commercially available (e.g., Sigma-Aldrich), facilitating rapid SAR studies .
- Unmet Needs: No in vivo data exist for the phenoxyphenyl derivative, highlighting a research gap. In contrast, axitinib and diflunisal (non-thiazole compounds) show stronger anti-AgrA activity, suggesting thiazoles may require structural refinement .
Biological Activity
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C17H14N2O3S
- Molecular Weight : 326.38 g/mol
- CAS Number : 1176721-85-9
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its role as an inhibitor of certain enzymes and its potential as an anticancer agent.
Enzyme Inhibition
Research indicates that compounds with thiazole moieties often exhibit inhibitory effects on enzymes such as xanthine oxidase (XO), which is involved in uric acid production. This inhibition is significant for conditions like hyperuricemia and gout. A related study demonstrated that a structurally similar thiazole derivative exhibited an IC50 value of 48.6 nM against XO, suggesting that modifications to the thiazole structure can enhance inhibitory potency .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. For instance, studies involving U87MG human glioblastoma cells suggest that thiazole derivatives can inhibit cell proliferation significantly. In one study, a related compound demonstrated an IC50 value significantly lower than that of conventional treatments like temozolomide, indicating a promising avenue for further research into thiazole-based therapies .
The mechanisms through which this compound exerts its effects are multifaceted:
- P-glycoprotein Modulation : Certain thiazole derivatives have been shown to interact with P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out chemotherapeutic agents from cells. Compounds that can inhibit or modulate P-gp activity may enhance the efficacy of existing anticancer drugs .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis or programmed cell death .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
